2-(2-Chloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1061367-22-3
Cat. No.: VC8163493
Molecular Formula: C13H18BClO3
Molecular Weight: 268.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1061367-22-3 |
|---|---|
| Molecular Formula | C13H18BClO3 |
| Molecular Weight | 268.54 g/mol |
| IUPAC Name | 2-(2-chloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)11-9(15)7-6-8-10(11)16-5/h6-8H,1-5H3 |
| Standard InChI Key | HEJDFXCWVYENEY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)OC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a dioxaborolane core (a five-membered ring containing two oxygen atoms and one boron atom) bonded to a 2-chloro-6-methoxyphenyl group. The boron atom is coordinated within the pinacol framework (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which stabilizes the boronic ester against hydrolysis . The methoxy (-OCH₃) and chloro (-Cl) substituents are positioned at the 6- and 2-positions of the benzene ring, respectively, creating a meta-para substitution pattern that influences electronic and steric properties.
The molecular formula is C₁₃H₁₇BClO₃, with a calculated molecular weight of 268.54 g/mol (derived from analogous structures in ). The IUPAC name follows systematic nomenclature rules, reflecting the substituents’ positions and the dioxaborolane backbone.
Spectroscopic and Stereochemical Features
While experimental spectroscopic data (NMR, IR) for this specific compound is absent in available literature, analogous pinacol boronate esters exhibit characteristic NMR signals between 28–32 ppm, consistent with tetracoordinated boron . The NMR spectrum would display distinct singlet peaks for the pinacol methyl groups (δ ~1.2–1.4 ppm) and aromatic protons split by substituent effects.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 2-(2-Chloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane likely follows established protocols for aryl boronate esters. A plausible route involves:
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Starting Material Preparation: Bromination of 2-chloro-6-methoxybenzene to yield 1-bromo-2-chloro-6-methoxybenzene.
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Miyaura Borylation: Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in dioxane at 80°C under inert atmosphere .
The reaction mechanism proceeds via oxidative addition of the aryl bromide to palladium(0), transmetallation with diboron reagent, and reductive elimination to form the boronic ester. Typical yields for analogous reactions range from 70–80% .
Key Reaction Conditions
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Catalyst: Pd(dppf)Cl₂ (1–5 mol%)
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Solvent: 1,4-Dioxane or tetrahydrofuran (THF)
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Base: KOAc or Cs₂CO₃
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Temperature: 80–100°C
Purification often involves silica gel chromatography with nonpolar eluents (e.g., hexane:dichloromethane), yielding the product as a colorless oil or low-melting solid .
Physicochemical Properties
Solubility and Stability
The compound is expected to exhibit high solubility in aprotic organic solvents (THF, DCM, ethyl acetate) but limited solubility in water, consistent with hydrophobic boronate esters . Stability under inert conditions is excellent, though exposure to moisture or protic solvents may lead to hydrolysis, regenerating the boronic acid.
Thermal Properties
Differential scanning calorimetry (DSC) data for similar compounds show glass transition temperatures (Tg) between -20°C and 0°C, indicative of low crystallinity . Thermal decomposition typically occurs above 200°C, as observed in thermogravimetric analysis (TGA) of related structures .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic ester, this compound serves as a critical coupling partner in Suzuki reactions, enabling the formation of biaryl structures. For example, coupling with aryl halides under palladium catalysis facilitates access to polysubstituted biphenyls, which are prevalent in drug discovery .
Functional Group Transformations
The chloro substituent offers a site for further functionalization (e.g., nucleophilic substitution), while the methoxy group can be demethylated to yield phenolic derivatives. Such transformations expand utility in synthesizing alkaloids and heterocycles .
Industrial and Research Relevance
Pharmaceutical Intermediates
The compound’s structure aligns with motifs found in kinase inhibitors (e.g., EGFR, BRAF) and antiviral agents. Its boronate group enables late-stage diversification in combinatorial chemistry .
Material Science Applications
Conjugated polymers incorporating aryl boronate esters have been explored in organic electronics, though the chloro substituent may necessitate additional stability enhancements .
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